5-(2-Bromoacetyl)-3-bromo-2-methyl-6-oxo-1,6-dihydropyridine
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Overview
Description
5-bromo-3-(2-bromoacetyl)-6-methyl-1H-pyridin-2-one is a heterocyclic compound with a pyridinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(2-bromoacetyl)-6-methyl-1H-pyridin-2-one typically involves the bromination of 3-acetyl-6-methyl-1H-pyridin-2-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and brominating agent concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-(2-bromoacetyl)-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce oxo compounds.
Scientific Research Applications
5-bromo-3-(2-bromoacetyl)-6-methyl-1H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Material Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-(2-bromoacetyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromine atoms and the acetyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Bromoacetyl)coumarin: Another brominated compound with similar reactivity but different core structure.
tert-Butyl bromoacetate: A brominated ester used in similar synthetic applications.
Uniqueness
5-bromo-3-(2-bromoacetyl)-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. Its dual bromination and acetylation make it a versatile intermediate for various synthetic transformations and applications.
Properties
Molecular Formula |
C8H7Br2NO2 |
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Molecular Weight |
308.95 g/mol |
IUPAC Name |
5-bromo-3-(2-bromoacetyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H7Br2NO2/c1-4-6(10)2-5(7(12)3-9)8(13)11-4/h2H,3H2,1H3,(H,11,13) |
InChI Key |
IDZWFPCAUPWUNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)CBr)Br |
Origin of Product |
United States |
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